7-Fluoro-2-phenyl-1H-indole is a synthetic organic compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7 position enhances the compound's chemical stability and biological activity, making it a subject of interest in various scientific studies . This compound is classified as a halogenated indole derivative, which often exhibits unique pharmacological properties compared to non-fluorinated analogs.
The synthesis of 7-fluoro-2-phenyl-1H-indole typically involves several synthetic routes. A common method includes:
The efficiency of this synthesis can vary depending on the reaction conditions and the specific reagents used. Typical yields reported for similar indole derivatives range from 60% to 80% .
The molecular formula of 7-fluoro-2-phenyl-1H-indole is , with a molecular weight of approximately . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C14H9FN |
| Molecular Weight | 229.22 g/mol |
| IUPAC Name | 7-Fluoro-2-phenyl-1H-indole |
| InChI Key | XCWVYPCWQXWAHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC(=C(C(=C3N2)F)F) |
7-Fluoro-2-phenyl-1H-indole participates in various chemical reactions due to its electron-rich indole ring:
The mechanism of action for 7-fluoro-2-phenyl-1H-indole involves its interaction with biological targets such as tubulin. Studies indicate that this compound acts as an inhibitor of tubulin polymerization, which is crucial for cell division:
7-Fluoro-2-phenyl-1H-indole is typically characterized by:
The chemical properties include:
7-Fluoro-2-phenyl-1H-indole has several scientific applications:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: